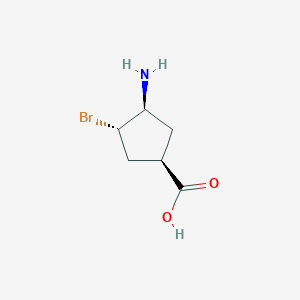

3-Amino-4-bromo-cyclopentanecarboxylic acid

Description

Properties

CAS No. |

262280-18-2 |

|---|---|

Molecular Formula |

C6H10BrNO2 |

Molecular Weight |

208.05 g/mol |

IUPAC Name |

(1R,3S,4S)-3-amino-4-bromocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C6H10BrNO2/c7-4-1-3(6(9)10)2-5(4)8/h3-5H,1-2,8H2,(H,9,10)/t3-,4-,5-/m0/s1 |

InChI Key |

UTQCSPOAKAVXDK-YUPRTTJUSA-N |

Isomeric SMILES |

C1[C@H](C[C@@H]([C@H]1N)Br)C(=O)O |

Canonical SMILES |

C1C(CC(C1N)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-cyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the bromination of cyclopentanecarboxylic acid followed by the introduction of the amino group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

3-Amino-4-bromo-cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and bromine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group may facilitate interactions with active sites, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound’s closest analog in the provided evidence is Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7, C₇H₁₃NO₂) . Key differences include:

- Carboxylic Acid vs. Methyl Ester : The target compound’s free carboxylic acid group (-COOH) enhances hydrophilicity and acidity compared to the methyl ester (-COOCH₃), which is more lipophilic and hydrolytically stable.

Physicochemical Properties (Hypothetical vs. Evidence-Based)

The table below contrasts inferred properties of 3-amino-4-bromo-cyclopentanecarboxylic acid with the methyl ester analog:

Pharmacological Implications

- Bioavailability : The carboxylic acid group in the target compound may improve aqueous solubility but reduce membrane permeability compared to the methyl ester.

- Synthetic Utility : Bromine enhances cross-coupling reactivity, making the target compound a candidate for constructing complex organic frameworks.

Biological Activity

3-Amino-4-bromo-cyclopentanecarboxylic acid (ABC) is a compound with a unique structure that combines an amino group, a bromine atom, and a cyclopentane ring. This composition contributes to its distinctive biological activity and potential applications in various fields, including medicinal chemistry. This article explores the biological activity of ABC, highlighting its mechanisms, potential therapeutic uses, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 284.15 g/mol

- Key Functional Groups :

- Amino group (-NH)

- Bromine atom (Br)

- Carboxylic acid group (-COOH)

The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions compared to other halogenated analogs.

The biological activity of ABC is primarily attributed to its interaction with specific molecular targets:

- Binding Affinity : The amino and bromine substituents influence the compound's binding affinity towards various enzymes and receptors. The carboxylic acid group can facilitate interactions with active sites, leading to modulation of biological activity.

- Potential Inhibition : ABC may act as an inhibitor for certain biochemical pathways, making it a candidate for further investigation in drug development.

Anti-inflammatory Effects

ABC has been investigated for its potential anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation in preclinical models, which may be due to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

The following table summarizes key features of ABC compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHBrNO | Contains bromine; potential anticancer activity |

| 3-Amino-4-chloro-cyclopentanecarboxylic acid | CHClNO | Chlorine instead of bromine; similar reactivity |

| 3-Amino-4-fluoro-cyclopentanecarboxylic acid | CHFNO | Fluorine substitution; distinct biological profile |

The unique presence of the bromine atom in ABC differentiates it from its analogs, potentially enhancing its reactivity and biological interactions.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study explored the synthesis of various cyclopentanecarboxylic acids, including ABC, highlighting their potential as lead compounds for drug discovery. The research emphasized the importance of the bromine atom in enhancing biological activity.

- Therapeutic Applications : Another investigation focused on the anti-inflammatory properties of similar compounds, suggesting that ABC could be evaluated for its effects on inflammatory diseases due to its structural characteristics .

- Inhibitory Activity : Preliminary findings indicate that ABC may exhibit inhibitory effects on specific kinases involved in cancer progression, warranting further exploration into its mechanism and efficacy as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-4-bromo-cyclopentanecarboxylic acid?

The synthesis typically involves multi-step strategies, including protective group chemistry and halogenation. For example:

- Boc-protection : The amino group can be protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during bromination. This is analogous to methods used for (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid .

- Bromination : Electrophilic bromination or substitution reactions introduce the bromine atom at the 4-position. Conditions such as using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or DCM) are common.

- Deprotection : Acidic hydrolysis (e.g., TFA) removes the Boc group, yielding the free amino acid. Key validation: Monitor intermediates via (e.g., Boc-protected intermediates show characteristic tert-butyl signals at ~1.4 ppm) and confirm final structure via HRMS .

Q. How is the compound characterized to confirm its structure and purity?

A combination of analytical techniques ensures structural fidelity:

- NMR Spectroscopy : and NMR identify functional groups (e.g., cyclopentane ring protons at δ 1.8–2.5 ppm, bromine-coupled carbons at δ 30–40 ppm). (if applicable) and 2D experiments (COSY, HSQC) resolve stereochemistry .

- Mass Spectrometry : HRMS (ESI or APCI) confirms molecular weight (e.g., [M+Na] calculated for derivatives) .

- X-ray Crystallography : Resolves absolute configuration, especially for enantiopure forms .

- HPLC : Assess purity using reversed-phase columns (C18) with UV detection at 210–254 nm .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

The bromine atom facilitates diverse transformations:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives, using Pd catalysts (e.g., Pd(PPh)) in THF/HO .

- Nucleophilic Substitution : Replace bromine with amines, thiols, or alkoxides under basic conditions (e.g., KCO in DMF) .

- Reductive Dehalogenation : Catalytic hydrogenation (H, Pd/C) removes bromine, yielding dehalogenated analogs for structure-activity studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantiopure synthesis requires chiral auxiliaries or catalysts:

- Chiral Pool Strategy : Start with enantiomerically pure cyclopentane precursors (e.g., (1R,3S)-configured intermediates) .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed bromination or coupling steps to induce stereocontrol .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) can separate racemic mixtures via selective acylation of one enantiomer .

Q. What computational methods are suitable for studying its interactions with biological targets?

- Molecular Docking : Simulate binding to enzymes (e.g., chemokine receptors) using software like AutoDock Vina. Focus on the bromine’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with biological activity using descriptors like Hammett constants or logP .

- MD Simulations : Assess conformational stability in aqueous environments (e.g., AMBER force fields) to optimize pharmacokinetic properties .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH Stability : The carboxylic acid group protonates below pH 3, affecting solubility. Buffered solutions (pH 7–8) stabilize the zwitterionic form for biological assays .

- Thermal Stability : Decomposition above 150°C (TGA analysis) necessitates low-temperature storage (2–8°C) and inert atmospheres for long-term stability .

- Light Sensitivity : Bromine may undergo photolytic cleavage; store in amber vials and minimize UV exposure .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from impurities or stereochemical variability:

- Purity Reassessment : Re-analyze batches via HPLC and HRMS to exclude degradation products .

- Enantiomer-Specific Testing : Compare isolated (R) and (S) enantiomers in enzyme inhibition assays (e.g., IC differences) .

- Control Experiments : Use bromine-free analogs to distinguish between bromine-specific effects and scaffold-mediated activity .

Methodological Considerations

- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to resolve enantiomers .

- Handling Precautions : Brominated compounds may be irritants; use PPE (gloves, goggles) and work in fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.